
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an aminoethyl group, dimethyl groups, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-nitropyridine.
Nucleophilic Substitution: The 2-chloro-5-nitropyridine undergoes nucleophilic substitution with N,N-dimethylaniline to form 5-nitro-N,4-dimethyl-N-phenylpyridin-2-amine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Alkylation: Finally, the amino group is alkylated with ethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the pyridine ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitriles, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
科学研究应用
Chemistry
In organic synthesis, 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the materials science industry, this compound can be used to develop new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用机制
The mechanism of action of 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine and phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(1-Aminoethyl)-N-methyl-N-phenylpyridin-2-amine: Similar structure but with one less methyl group.
5-(1-Aminoethyl)-N,4-dimethyl-N-(4-methylphenyl)pyridin-2-amine: Similar structure with an additional methyl group on the phenyl ring.
5-(1-Aminoethyl)-N,4-dimethyl-N-(2-chlorophenyl)pyridin-2-amine: Similar structure with a chlorine substituent on the phenyl ring.
Uniqueness
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dimethyl and phenyl groups on the pyridine ring provides a distinct electronic environment, making it a valuable compound for various applications.
属性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
5-(1-aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-11-9-15(17-10-14(11)12(2)16)18(3)13-7-5-4-6-8-13/h4-10,12H,16H2,1-3H3 |
InChI 键 |
SQAVCJWPOOWQQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C)N)N(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


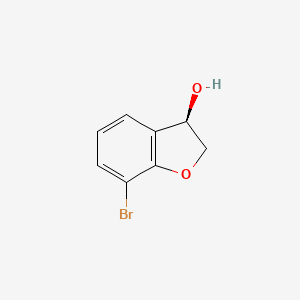
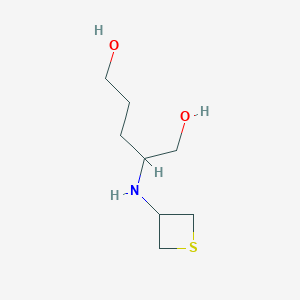
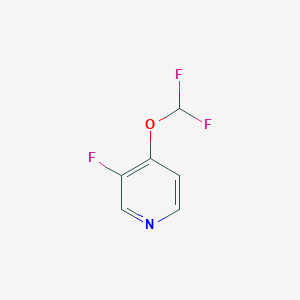
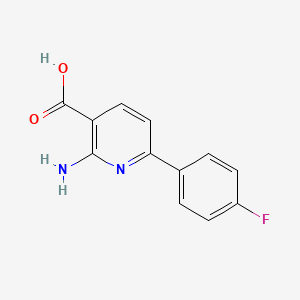
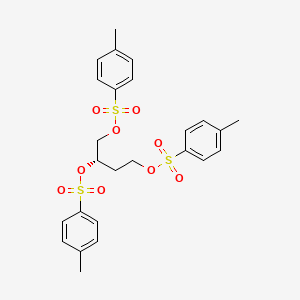

![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)


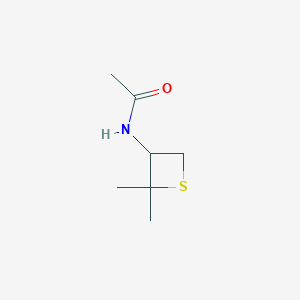
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
